Nystatin A2

説明

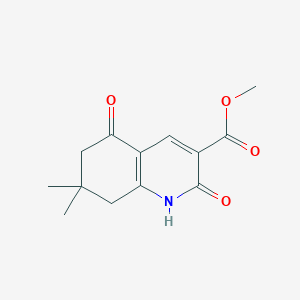

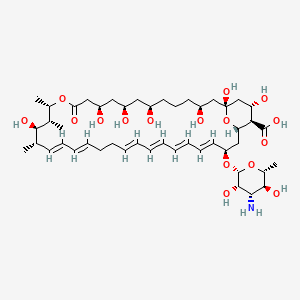

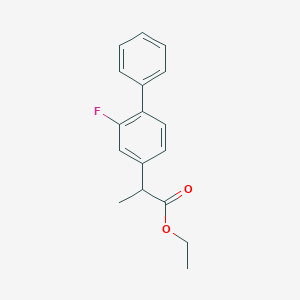

Nystatin is a polyene ionophore antifungal used to treat cutaneous, mucocutaneous, and gastrointestinal mycotic infections, particularly those caused by Candida species . It is one of the most effective antifungal agents synthesized by bacteria, in this case, a strain of Streptomyces noursei . Nystatin is a complex mixture of tetraene components, designated A1, A2, and A3 .

Synthesis Analysis

Different strains of Streptomyces noursei, depending on the genotype, can synthesize preparations with different component ratios . For example, strain 153 produces nystatin consisting mainly of component A1 , and strains LIA 0178 and 0187 with A2 and A3 contents of 50 and 65%, respectively .Molecular Structure Analysis

Nystatin is a complex mixture of tetraene components, designated A1, A2, and A3 . The chemical structures have been established for nystatins A1, A2, A3 .Chemical Reactions Analysis

Nystatin’s solubility is increased in aqueous-organic systems. In aqueous alcohols and acetone, the solubility of nystatin passes through a maximum; the greatest solubility is achieved with a water content of 30-40% .Physical and Chemical Properties Analysis

Nystatin is an amorphous or crystalline powder with a light-yellow color, practically insoluble in water and slightly soluble in polar organic solvents . In aqueous solutions, nystatin has a pK1 and pK2 of 2.64 and 9.73, respectively .科学的研究の応用

1. Neurological Applications

Nystatin has shown potential in neurology, particularly in enhancing axonal regeneration and extension. Research by Roselló-Busquets et al. (2020) found that Nystatin can increase the growth area of neuronal cones and enhance axon length, branching, and regeneration post-axotomy in hippocampal neurons. It achieves this by modifying nitric oxide levels and activating different signaling pathways at varying concentrations (Roselló-Busquets et al., 2020).

2. Antifungal Research

Nystatin has been extensively researched for its antifungal properties. Semis et al. (2010) developed a formulation of Nystatin and intralipid, a food supplement, and found it effective against Candida, Aspergillus, and Fusarium species. This novel formulation, Nystatin-intralipid, was less toxic than Nystatin alone and showed stable physical properties over time (Semis et al., 2010).

3. Immunological Research

In the field of immunology, Nystatin's role in inducing proinflammatory properties has been investigated. Razonable et al. (2005) demonstrated that Nystatin induces secretion of cytokines like interleukin (IL)-1β, IL-8, and tumor necrosis factor-alpha through the activation of toll-like receptors. This insight suggests a TLR-dependent mechanism behind Nystatin's proinflammatory properties (Razonable et al., 2005).

4. Cardiology Research

The effects of Nystatin on the cardiovascular system have been explored. Aszalos et al. (1984) studied the action of Nystatin on rat myocardial cells and isolated hearts. They discovered that Nystatin can cause arrhythmias, which are influenced by changes in cell membrane rigidity. This highlights a relationship between the biochemical changes caused by Nystatin in cell membranes and its physiological effects on the heart (Aszalos et al., 1984).

5. Molecular and Cellular Biology

Nystatin's interaction with cell membranes has been a significant focus in molecular biology. Szomek et al. (2020) used UV-sensitive microscopy toobserve the binding of Nystatin to the plasma membranes of living cells. Their study showed that Nystatin forms aggregates that adhere to cell surfaces and spread into the plasma membrane. This research sheds light on Nystatin's selective fungicidal effect based on its differential interaction with yeast membranes containing ergosterol compared to mammalian cholesterol (Szomek et al., 2020).

6. Microbiology

In microbiology, the unique specificity of Nystatin for fungi has been investigated. Lampen et al. (1959) studied the absorption of Nystatin by microorganisms, particularly fungi, noting its high activity against fungal growth while having minimal effect on other microorganisms. Their work contributed to understanding the metabolic derangements caused by Nystatin in fungi, which is directly related to its fungicidal process (Lampen et al., 1959).

作用機序

Safety and Hazards

Nystatin may cause hypersensitivity reactions including rash, pruritus, and anaphylactoid reactions . It may also cause adverse reproductive effects, based on experimental data . The chief hazard associated with exposure during normal use and handling is the potential for irritation of contaminated skin .

将来の方向性

Nystatin is the drug of first choice in the treatment of oral candidiasis . Future perspectives to overcome drug limitations were also addressed and discussed in a review . These include the development of a non-toxic and more effective Nystatin formulation, which requires a better understanding of its molecular mechanism of action at the cell membrane .

特性

IUPAC Name |

(1R,3S,7R,9R,11R,15S,16R,17R,18S,19E,21E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,7,9,11,17,37-heptahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H75NO16/c1-28-18-15-13-11-9-7-5-6-8-10-12-14-16-21-36(63-46-44(57)41(48)43(56)31(4)62-46)25-38-40(45(58)59)37(53)27-47(60,64-38)26-33(50)20-17-19-32(49)22-34(51)23-35(52)24-39(54)61-30(3)29(2)42(28)55/h5-6,8,10-16,18,21,28-38,40-44,46,49-53,55-57,60H,7,9,17,19-20,22-27,48H2,1-4H3,(H,58,59)/b6-5+,10-8+,13-11+,14-12+,18-15+,21-16+/t28-,29-,30-,31+,32+,33-,34+,35+,36-,37-,38-,40+,41-,42+,43+,44-,46-,47+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALQCAVZSAUESR-XTEMEEEFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CCCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C/CC/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](CCC[C@H](C[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H75NO16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40872324 | |

| Record name | Nystatin A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

910.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65086-32-0 | |

| Record name | Nystatin A2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065086320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nystatin A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NYSTATIN A2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54SW1HY37N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-Chloro-2-nitro-4-(trifluoromethyl)phenoxy]pyridine](/img/structure/B3329928.png)

![N5-(2-chlorophenyl)-4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3329947.png)